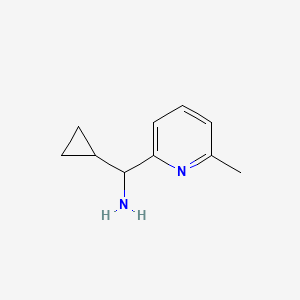
1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and drug development. This compound has been synthesized using different methods and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Antiviral and Anticancer Activity
Some aminoadamantane derivatives, including structures related to 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine, have been synthesized and evaluated for their antiviral activity against a wide range of viruses. Certain derivatives showed significant inhibition of the cytopathicity of the influenza A virus, indicating potential antiviral applications (Kolocouris et al., 1994).
Furthermore, derivatives of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine have been studied for their interaction with mammalian topoisomerase II, a key enzyme in DNA replication. These interactions suggest potential anticancer applications due to the ability of these compounds to inhibit cell division (Wentland et al., 1993).
Enhanced Cellular Uptake and Photocytotoxicity
Iron(III) complexes involving derivatives of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine have been studied for their cellular uptake and photocytotoxicity. These complexes have shown significant uptake in cancer cells and remarkable photocytotoxicity, making them potential candidates for targeted cancer therapy (Basu et al., 2015).
Neuroprotective Applications
Additionally, certain derivatives have been explored for their neuroprotective properties. For instance, selective blockade of metabotropic glutamate receptors using these derivatives has shown protection against methamphetamine neurotoxicity, indicating potential applications in neurodegenerative disorders (Battaglia et al., 2002).
Eigenschaften
IUPAC Name |
cyclopropyl-(6-methylpyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-3-2-4-9(12-7)10(11)8-5-6-8/h2-4,8,10H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQROMDPOMEPJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C2CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)
![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)
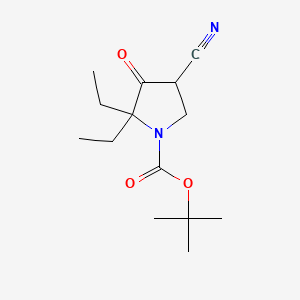
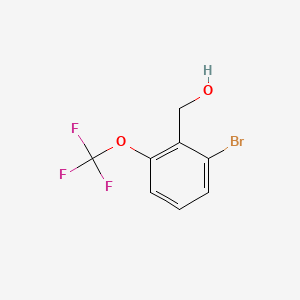
![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)
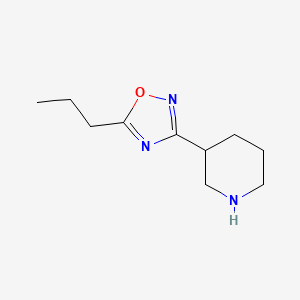
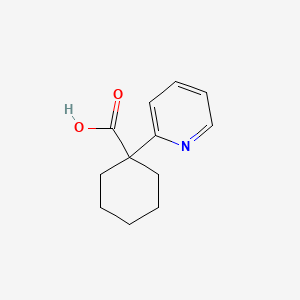
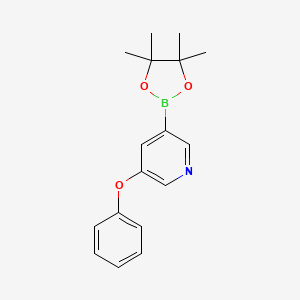
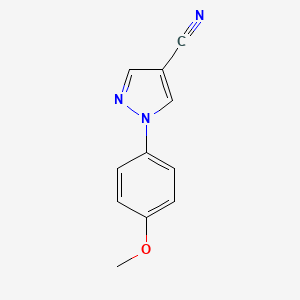
![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)

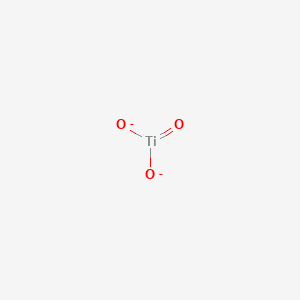
![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)